

literature review of 3-azido-5-(azidomethyl)benzoic acid

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Compound of Interest		
Compound Name:	3-azido-5-(azidomethyl)benzoic acid	
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An In-depth Technical Guide to 3-Azido-5-(azidomethyl)benzoic Acid

Introduction

3-Azido-5-(azidomethyl)benzoic acid is a trifunctional aromatic compound featuring an aromatic azide, a benzylic azide, and a carboxylic acid moiety. The presence of two distinct azide groups, which exhibit different reactivities, alongside a versatile carboxylic acid handle, makes this molecule a highly valuable building block in chemical biology, drug discovery, and materials science. The aromatic azide is well-suited for photoaffinity labeling to identify target proteins of bioactive compounds, while the more reactive benzylic azide is ideal for bioorthogonal "click" chemistry reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). The carboxylic acid group provides a convenient point for conjugation to other molecules of interest. This guide provides a comprehensive review of the synthesis, properties, and potential applications of **3-azido-5-(azidomethyl)benzoic acid** and its immediate precursors.

Synthesis and Experimental Protocols

While a direct and detailed synthesis for **3-azido-5-(azidomethyl)benzoic acid** is not explicitly published, a facile and efficient method for its methyl ester precursor, methyl 3-azido-5-(azidomethyl)benzoate, has been developed.[1][2] The synthesis starts from commercially available methyl 3-iodobenzoate and proceeds through a three-step sequence involving C-H



borylation, azidation, and the conversion of a methyl group to an azidomethyl group. The final step to obtain the target carboxylic acid would be a standard ester hydrolysis.

Synthetic Workflow

The overall synthetic pathway is illustrated below.



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Caption: Synthetic workflow for **3-azido-5-(azidomethyl)benzoic acid**.

Experimental Protocol 1: Synthesis of Methyl 3-azido-5-(azidomethyl)benzoate

This protocol is adapted from the formal C-H azidation and functional group transformation methods described by Yoshida et al.[1][2][3]

Step 1 & 2: Synthesis of Methyl 3-azido-5-methylbenzoate

- C-H Borylation: To a solution of methyl 3-iodobenzoate in an appropriate solvent (e.g., dioxane), add bis(pinacolato)diboron, an Iridium catalyst (e.g., [Ir(cod)OMe]₂), and a ligand (e.g., dtbpy).
- Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a specified temperature (e.g., 80 °C) for several hours until the starting material is consumed, as monitored by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Azidation: To the crude borylated intermediate, add a copper catalyst (e.g., CuTC), an azide source (e.g., sodium azide), and a suitable solvent mixture (e.g., MeOH/H₂O).
- Stir the mixture vigorously at room temperature for several hours.
- After the reaction is complete, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).



- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield methyl 3-azido-5methylbenzoate.

Step 3: Synthesis of Methyl 3-azido-5-(bromomethyl)benzoate

- Dissolve methyl 3-azido-5-methylbenzoate in a non-polar solvent such as carbon tetrachloride (CCl₄).
- Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
- Reflux the mixture with irradiation from a sunlamp or a standard incandescent light bulb for several hours until TLC indicates the consumption of the starting material.
- Cool the reaction mixture and filter to remove succinimide.
- Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude brominated product, which can often be used in the next step without further purification.

Step 4: Synthesis of Methyl 3-azido-5-(azidomethyl)benzoate

- Dissolve the crude methyl 3-azido-5-(bromomethyl)benzoate in a polar aprotic solvent like DMF or acetone.
- Add sodium azide (NaN₃) in slight excess.
- Stir the reaction mixture at room temperature for several hours.
- Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



• Purify the final product by silica gel column chromatography to yield pure methyl 3-azido-5-(azidomethyl)benzoate.

Experimental Protocol 2: Hydrolysis of Methyl 3-azido-5-(azidomethyl)benzoate

This is a proposed standard procedure for the saponification of the methyl ester to the corresponding carboxylic acid.[2][4][5]

- Dissolve methyl 3-azido-5-(azidomethyl)benzoate in a mixture of THF and methanol.
- Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx.
 1.2-1.5 equivalents) dropwise at room temperature.
- Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC until the starting ester is fully consumed.
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
- Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
- Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1 M
 HCI.
- A precipitate of **3-azido-5-(azidomethyl)benzoic acid** should form. If not, extract the aqueous layer with ethyl acetate (3x).
- Collect the precipitate by filtration or, if extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Data Presentation



Table 1: Physicochemical and Quantitative Data

Compound	Formula	Molecular Weight (g/mol)	Appearance	Yield
Methyl 3-azido-5- (azidomethyl)ben zoate	C9H8N6O2	232.20	-	-
3-Azido-5- (azidomethyl)ben zoic acid	C8H6N6O2	218.18	Solid (Expected)	-

Yield data is not explicitly provided in the literature for a full-scale synthesis.

Table 2: Spectroscopic Data

The following table provides expected spectroscopic characteristics for the target molecule based on data for structurally similar compounds and general knowledge of the functional groups.[1][6][7]



Spectroscopy	Expected Characteristics for 3-Azido-5- (azidomethyl)benzoic acid
¹ H NMR	(DMSO-d ₆ , 400 MHz), δ (ppm): ~13.5 (s, 1H, - COOH), ~7.8-8.0 (m, 2H, Ar-H), ~7.5 (m, 1H, Ar-H), ~4.6 (s, 2H, -CH ₂ N ₃).
¹³ C NMR	(DMSO-d ₆ , 100 MHz), δ (ppm): ~166 (-COOH), ~140 (Ar-C-N ₃), ~138 (Ar-C-CH ₂ N ₃), ~132 (Ar-C-COOH), ~128 (Ar-CH), ~122 (Ar-CH), ~118 (Ar-CH), ~53 (-CH ₂ N ₃).
IR (Infrared)	(cm ⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~2120 & ~2090 (strong, sharp, asymmetric N=N=N stretches for aryl and alkyl azides respectively), ~1700 (strong, C=O stretch), ~1600, 1450 (C=C aromatic ring stretches).[8][9][10]
MS (Mass Spec.)	(ESI-): m/z 217.05 [M-H] ⁻ . Fragmentation would likely show loss of N ₂ (28 Da) from either azide group.[1][11][12]

Potential Applications

The unique trifunctional nature of **3-azido-5-(azidomethyl)benzoic acid** makes it a promising tool for advanced applications in drug development and chemical biology.

- Bifunctional Linkers: The two distinct azide groups allow for sequential or differential click reactions. This is highly valuable for creating complex molecular architectures, such as antibody-drug conjugates (ADCs), where one azide could attach to a payload via SPAAC and the other to a targeting moiety via CuAAC.
- Photoaffinity Probes: The aromatic azide can be used to synthesize photoaffinity probes.[1] Upon UV irradiation, it forms a highly reactive nitrene intermediate that can covalently crosslink with nearby molecules, enabling the identification of binding partners (e.g., target proteins) for a drug candidate conjugated via the carboxylic acid or the benzylic azide.



 Construction of Molecular Libraries: This compound serves as an excellent scaffold for building diverse chemical libraries. The carboxylic acid can be functionalized to create a variety of amides or esters, while the two azide groups can be independently reacted with a wide range of alkynes to rapidly generate a library of bistriazole compounds for highthroughput screening.[1][2]

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